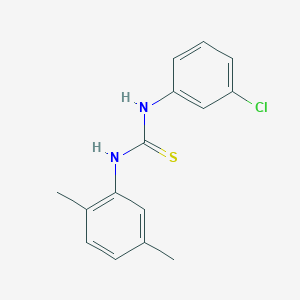
4-(4-methoxy-3-methylbenzyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-methoxy-3-methylbenzyl)morpholine, also known as MMMP, is a chemical compound that belongs to the group of morpholine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of 4-(4-methoxy-3-methylbenzyl)morpholine is primarily attributed to its ability to inhibit the growth and proliferation of cancer cells by inducing apoptosis, which is a programmed cell death process. It also acts as an acetylcholinesterase inhibitor, which leads to an increase in the levels of acetylcholine in the brain, resulting in improved cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. It also enhances the immune system's response to foreign pathogens by activating immune cells such as macrophages and natural killer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 4-(4-methoxy-3-methylbenzyl)morpholine is its high potency and selectivity towards cancer cells, which makes it a promising candidate for the development of anti-cancer drugs. However, its limited solubility in water and low bioavailability pose significant challenges in its application in vivo.
Direcciones Futuras
Future research on 4-(4-methoxy-3-methylbenzyl)morpholine should focus on improving its solubility and bioavailability, exploring its potential applications in other diseases, and developing more efficient synthesis methods. Additionally, the development of this compound-based drug delivery systems, such as nanoparticles and liposomes, could enhance its therapeutic efficacy and reduce its toxicity.
Métodos De Síntesis
The synthesis of 4-(4-methoxy-3-methylbenzyl)morpholine can be achieved through a multistep process involving the reaction of 4-methoxy-3-methylbenzaldehyde with morpholine in the presence of a catalyst. The resulting product is then subjected to further purification steps to obtain the final compound in high yield and purity.
Aplicaciones Científicas De Investigación
4-(4-methoxy-3-methylbenzyl)morpholine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit significant anti-tumor activity against different cancer cell lines, including breast, lung, and colon cancer. It has also shown promising results in the treatment of Alzheimer's disease, as it acts as an acetylcholinesterase inhibitor, which is a key enzyme involved in the pathogenesis of this disease.
Propiedades
IUPAC Name |
4-[(4-methoxy-3-methylphenyl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-11-9-12(3-4-13(11)15-2)10-14-5-7-16-8-6-14/h3-4,9H,5-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCYCCGQUCZVKNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CN2CCOCC2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[3-(aminocarbonyl)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl]-1-pyrrolidinecarboxamide](/img/structure/B5737870.png)
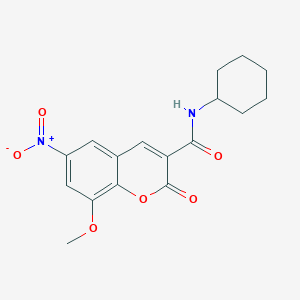
![3-allyl-2-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]thio}-6-methyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5737888.png)

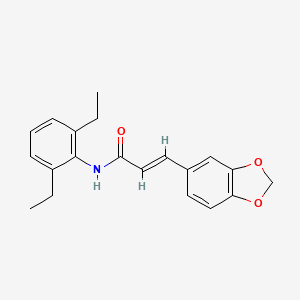

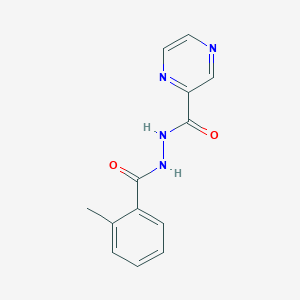


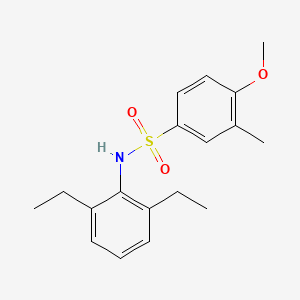
![N'-[(3-chlorobenzoyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B5737940.png)
